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Compound of Interest

Compound Name: 3-Methoxy-N-methylaniline

Cat. No.: B077206 Get Quote

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the primary synthetic pathways for

3-Methoxy-N-methylaniline, a key intermediate in the pharmaceutical and chemical

industries. The document details various methodologies, including N-methylation of 3-

methoxyaniline, reductive amination of m-anisaldehyde, and Buchwald-Hartwig amination of 3-

haloanisoles. Each method is presented with detailed experimental protocols, quantitative data

for comparison, and logical diagrams to illustrate the reaction workflows.

Core Synthesis Pathways
Three principal routes for the synthesis of 3-Methoxy-N-methylaniline are discussed, each

offering distinct advantages in terms of starting materials, reaction conditions, and scalability.

N-methylation of 3-Methoxyaniline
Direct methylation of the amino group of 3-methoxyaniline is a straightforward approach to

obtaining 3-Methoxy-N-methylaniline. This can be achieved through various methylating

agents, with the Eschweiler-Clarke reaction and alkylation with dimethyl sulfate being

prominent methods.

The Eschweiler-Clarke reaction is a classic method for the methylation of primary and

secondary amines using an excess of formic acid and formaldehyde.[1] This reductive
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amination process is known for preventing the formation of quaternary ammonium salts,

stopping at the tertiary amine stage.[1]

Experimental Protocol:

A mixture of 3-methoxyaniline (1.0 eq), aqueous formaldehyde (37%, 2.5 eq), and formic acid

(98%, 2.5 eq) is heated to reflux at 100-110 °C for 4-6 hours. The reaction progress is

monitored by thin-layer chromatography (TLC). Upon completion, the reaction mixture is cooled

to room temperature and made alkaline by the addition of a sodium hydroxide solution. The

product is then extracted with an organic solvent, such as ethyl acetate. The combined organic

layers are washed with brine, dried over anhydrous sodium sulfate, and concentrated under

reduced pressure. The crude product is purified by vacuum distillation to afford 3-Methoxy-N-
methylaniline.

Dimethyl sulfate is a potent methylating agent that can be used for the N-methylation of

anilines. The reaction is typically carried out in the presence of a base to neutralize the formed

sulfuric acid.

Experimental Protocol:

To a solution of 3-methoxyaniline (1.0 eq) and a base such as potassium carbonate (1.5 eq) in

an aprotic solvent like acetone or N,N-dimethylformamide (DMF), dimethyl sulfate (1.2 eq) is

added dropwise at a controlled temperature (e.g., 0-10 °C). The reaction mixture is then stirred

at room temperature or gently heated (e.g., 50-60 °C) for several hours until the starting

material is consumed, as monitored by TLC. After completion, the reaction is quenched with an

aqueous ammonia solution to destroy any excess dimethyl sulfate. The product is extracted

with an organic solvent, and the organic phase is washed with water and brine, dried, and

concentrated. Purification by column chromatography or vacuum distillation yields the desired

3-Methoxy-N-methylaniline. A similar procedure for the methylation of a related substrate

yielded the N-methylated product in 89% yield.[2]

Reductive Amination of m-Anisaldehyde
Reductive amination offers a versatile method for synthesizing amines from carbonyl

compounds. In this pathway, m-anisaldehyde is reacted with methylamine to form an

intermediate imine, which is then reduced to the target secondary amine.
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Experimental Protocol:

To a solution of m-anisaldehyde (1.0 eq) in a suitable solvent such as methanol or 1,2-

dichloroethane, a solution of methylamine (1.1 eq, e.g., as a solution in ethanol or as

methylamine hydrochloride with a base) is added. The mixture is stirred at room temperature

for 1-2 hours to facilitate imine formation. Subsequently, a reducing agent, such as sodium

borohydride (1.5 eq) or sodium cyanoborohydride, is added portion-wise while maintaining the

temperature below 25 °C. The reaction is stirred for an additional 2-4 hours. The reaction is

then quenched by the careful addition of water. The product is extracted with an organic

solvent, and the combined organic layers are washed, dried, and concentrated. The crude

product is purified by vacuum distillation or column chromatography. A similar reductive

amination of p-anisidine with paraformaldehyde using a Raney nickel catalyst under a

hydrogen atmosphere has been reported to produce the corresponding N-methylaniline in over

98% yield.

Buchwald-Hartwig Amination
The Buchwald-Hartwig amination is a powerful palladium-catalyzed cross-coupling reaction for

the formation of carbon-nitrogen bonds.[3] This method allows for the coupling of an aryl halide

(e.g., 3-bromoanisole or 3-chloroanisole) with an amine (methylamine).

Experimental Protocol:

An oven-dried Schlenk tube is charged with a palladium catalyst (e.g., Pd₂(dba)₃, 1-2 mol%), a

suitable phosphine ligand (e.g., Xantphos or RuPhos, 2-4 mol%), and a base (e.g., sodium tert-

butoxide or cesium carbonate, 1.4-2.0 eq). The tube is evacuated and backfilled with an inert

gas (e.g., argon). The aryl halide (3-bromoanisole or 3-chloroanisole, 1.0 eq) and a solution of

methylamine (1.2-1.5 eq, either as a solution in THF or as methylamine hydrochloride) are then

added, followed by a dry, degassed solvent (e.g., toluene or dioxane). The reaction mixture is

heated to 80-110 °C for 12-24 hours. After cooling to room temperature, the mixture is diluted

with an organic solvent and filtered through a pad of celite. The filtrate is washed with water

and brine, dried over anhydrous sodium sulfate, and concentrated. The resulting crude product

is purified by column chromatography on silica gel to give 3-Methoxy-N-methylaniline.

Quantitative Data Summary
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Caption: Eschweiler-Clarke N-methylation pathway.
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Caption: N-methylation via Dimethyl Sulfate.
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Caption: Reductive Amination pathway.
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Caption: Buchwald-Hartwig Amination pathway.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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